Dehydrodeoxy donepezil Dehydrodeoxy donepezil Donepezil impurity.
Brand Name: Vulcanchem
CAS No.: 120013-45-8
VCID: VC21337764
InChI: InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
SMILES: COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol

Dehydrodeoxy donepezil

CAS No.: 120013-45-8

Cat. No.: VC21337764

Molecular Formula: C24H29NO2

Molecular Weight: 363.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydrodeoxy donepezil - 120013-45-8

CAS No. 120013-45-8
Molecular Formula C24H29NO2
Molecular Weight 363.5 g/mol
IUPAC Name 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
Standard InChI InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
Standard InChI Key WEXHLNQRFRJSQX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Appearance Off-White to Pale Orange Solid
Melting Point 101-110°C

Chemical Structure and Properties

PropertyValue
Chemical Name1-Benzyl-4-[(5,6-dimethoxyinden-2-yl)methyl]piperidine
Alternative NamesDonepezil Indene Impurity
Molecular FormulaC24H29NO2
Molecular Weight363.49 g/mol
CAS Number120013-45-8
Physical StateNeat (as supplied commercially)
Purity>95% (HPLC)
Chemical ClassificationAcetylcholinesterase inhibitor precursor

Relationship to Donepezil

Dehydrodeoxy donepezil occupies a significant position in the synthetic pathway of donepezil, serving as an unsaturated precursor that can be converted to donepezil through asymmetric hydrogenation . The relationship between these compounds highlights an important aspect of pharmaceutical development, where precursors may themselves demonstrate biological activity worthy of investigation.

Structural Comparison

The key structural difference between dehydrodeoxy donepezil and donepezil is the presence of a double bond in the former, which replaces a stereocenter in the latter . This modification results in:

  • Increased structural rigidity

  • Altered spatial arrangement of key functional groups

  • Modified interaction potential with target enzymes

  • Different pharmacokinetic properties

Research suggests that this structural rigidity may enable dehydrodeoxy donepezil to act as a BACE-1 inhibitor in addition to retaining some AChE inhibitory activity, making it a potential dual-action compound for Alzheimer's disease treatment .

Synthesis Methods

The synthesis of dehydrodeoxy donepezil has been a focus of green chemistry initiatives, with researchers exploring environmentally friendly approaches to producing this and related compounds.

Conventional Synthesis

Traditional synthesis of donepezil precursors, including dehydrodeoxy donepezil, involves aldol condensation/dehydration between indanone and piperidine moieties . This reaction produces an unsaturated precursor that can subsequently undergo asymmetric hydrogenation to yield donepezil .

Ecofriendly Synthetic Approaches

Recent research has focused on developing more environmentally sustainable methods for synthesizing donepezil precursors . These approaches aim to:

  • Improve yields

  • Enhance regioselectivity

  • Increase reaction rates

  • Reduce waste generation

Alternative energy sources have been employed in total synthesis efforts to achieve these goals . For example, researchers have explored the application of three different non-conventional techniques for the synthesis of substituted 1-indanones via direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .

One promising approach involves the use of Q-tube equipment as an alternative to monomode microwave and ultrasound technologies, offering advantages in terms of efficiency, safety, and cleaner reactions .

Research Findings and Development Status

Current research on dehydrodeoxy donepezil focuses primarily on its potential as a dual-action compound for treating Alzheimer's disease. While donepezil has established efficacy as an AChE inhibitor, researchers have proposed that analogues with a double bond on the indanone moiety may also act as BACE-1 inhibitors due to their structural rigidity .

Structural Modifications

Researchers have explored various structural modifications to dehydrodeoxy donepezil to enhance its potential dual activity:

  • Introduction of hydroxyl substituents to strengthen H-donor properties, potentially improving binding to the catalytic active site of AChE

  • Incorporation of dioxole-protected derivatives to introduce additional structural rigidity, which may influence BACE-1 inhibition

  • Various methoxyl-substituted derivatives synthesized through aldol condensation

These structural variations aim to identify new lead compounds for Alzheimer's disease dual therapy, addressing both cholinergic dysfunction and amyloid pathology simultaneously.

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